molecular formula C27H25N3O3 B5193120 1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline CAS No. 5934-48-5

1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline

Cat. No.: B5193120
CAS No.: 5934-48-5
M. Wt: 439.5 g/mol
InChI Key: ZYTYDKHALPAXNK-UHFFFAOYSA-N
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Description

1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy groups and a fused pyrazoloisoquinoline core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and suitable diketones.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially converting ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique properties may make it suitable for use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline include other pyrazoloisoquinolines and methoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which contribute to its potential as a versatile research tool.

Properties

IUPAC Name

1-ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-5-22-25-20-15-23(32-3)24(33-4)16-21(20)26(17-11-13-19(31-2)14-12-17)28-27(25)30(29-22)18-9-7-6-8-10-18/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYDKHALPAXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)OC)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367102
Record name 1-ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5934-48-5
Record name 1-ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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